

# Chemical structure and properties of H1L1A1B3 ionizable lipid

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## Compound of Interest

Compound Name: H1L1A1B3

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## H1L1A1B3 Ionizable Lipid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the novel ionizable lipid **H1L1A1B3**. This lipid has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of circular RNA (circRNA), particularly in the context of cancer immunotherapy.

## Chemical Structure and Physicochemical Properties

**H1L1A1B3**, systematically named dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK-- amino]-7-oxoheptyl ester, is an ionizable cationic lipid specifically designed for nucleic acid delivery. Its structure incorporates a tertiary amine headgroup that is readily protonated at acidic pH, facilitating electrostatic interactions with the negatively charged phosphate backbone of RNA. The lipid tails are designed to promote efficient encapsulation and endosomal escape.

Table 1: Physicochemical Properties of **H1L1A1B3**

Property	Value	Source
Formal Name	dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--amino]-7-oxoheptyl ester	[1]
CAS Number	3097638-09-7	[1]
Molecular Formula	C <sub>40</sub> H <sub>77</sub> N <sub>3</sub> O <sub>4</sub>	[1]
Formula Weight	664.1 g/mol	[1]
Purity	≥95%	[1]
Formulation	A solution in ethanol	[1]
Solubility	Soluble in ethanol (≥10 mg/ml)	[1]
SMILES	<chem>O=C(C(CCCCCOC(CCCCCCCCCC)=O)N(CCCN(C)C)C(CCC(C)CCCC)=O)NC1CCCCC1</chem>	[1][2]
InChI Key	GIBXGBZJMJLFQW-UHFFFAOYSA-N	[1][2]

## Synthesis of H1L1A1B3

The synthesis of **H1L1A1B3** is achieved through a high-throughput combinatorial method utilizing the Ugi four-component reaction (Ugi-4CR).<sup>[3][4]</sup> This one-pot reaction allows for the rapid generation of a diverse library of ionizable lipids by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide. While the specific reactants and detailed protocol for **H1L1A1B3** are not publicly available, the general workflow for Ugi-4CR is outlined below.

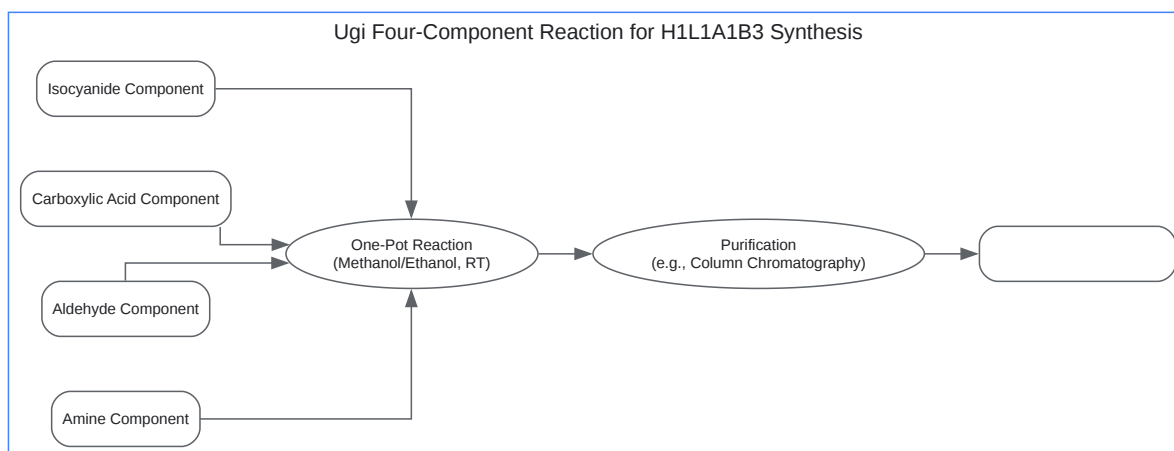
## Experimental Protocols

General Protocol for Ugi Four-Component Reaction:

A detailed protocol for the specific synthesis of **H1L1A1B3** is not available in the cited literature. However, a general procedure for a Ugi-4CR to generate a library of ionizable lipids

would involve:

- **Reactant Preparation:** Equimolar amounts of the four components (an amine, an aldehyde, a carboxylic acid, and an isocyanide) are dissolved in a suitable solvent, typically methanol or ethanol.
- **Reaction:** The components are mixed in a single reaction vessel and stirred at room temperature for a specified period, often ranging from 24 to 72 hours.
- **Purification:** The resulting product is then purified using techniques such as column chromatography to isolate the desired ionizable lipid.



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A generalized workflow for the synthesis of **H1L1A1B3** via the Ugi four-component reaction.

## Lipid Nanoparticle (LNP) Formulation and Characterization

**H1L1A1B3** is a key component in the formulation of LNPs for the delivery of circRNA. These LNPs are typically prepared using a microfluidic mixing technique to ensure uniform particle size and high encapsulation efficiency.

Table 2: Characterization of **H1L1A1B3** LNPs for circRNA and mRNA Delivery

Parameter	H1L1A1B3 LNP (circRNA)	H1L1A1B3 LNP (mRNA)	Source
Size (Diameter, nm)	~100	~90	[5]
Polydispersity Index (PDI)	~0.15	~0.12	[5]
Zeta Potential (ZP, mV)	~ -5	~ -4	[5]
Encapsulation Efficiency (EE, %)	> 95%	> 95%	[5]

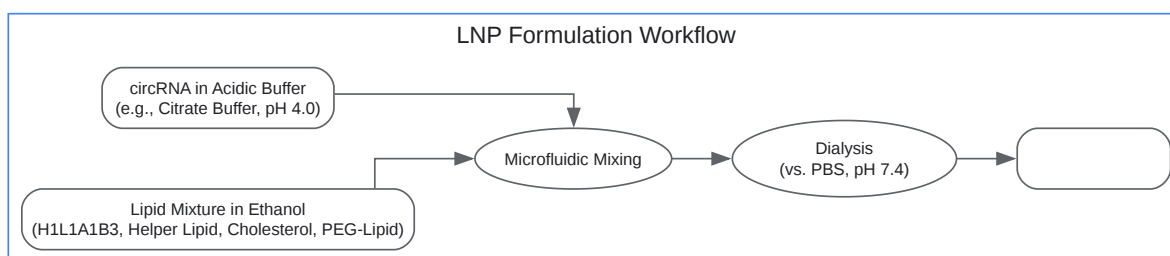
## Experimental Protocols

### LNP Formulation using Microfluidic Mixing:

While the exact formulation ratios for the published **H1L1A1B3** LNPs are not provided, a general protocol for LNP formulation via microfluidic mixing is as follows:

- **Lipid Stock Preparation:** **H1L1A1B3**, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.
- **RNA Stock Preparation:** The circRNA or mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- **Microfluidic Mixing:** The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssembler) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

- **Purification:** The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated RNA.



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A schematic of the lipid nanoparticle (LNP) formulation process using microfluidic mixing.

#### Physicochemical Characterization of LNPs:

- **Size and Polydispersity Index (PDI):** Measured by Dynamic Light Scattering (DLS).
- **Zeta Potential:** Determined by Laser Doppler Velocimetry.
- **Encapsulation Efficiency:** Typically quantified using a RiboGreen assay, where the fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated RNA.
- **pKa Determination:** The apparent pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe assay with a dye such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). The fluorescence intensity of TNS increases upon binding to the protonated, positively charged lipid at acidic pH. By measuring the fluorescence across a range of pH values, a titration curve can be generated, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

## In Vitro and In Vivo Performance

**H1L1A1B3** LNPs have demonstrated superior performance in delivering circRNA to lung cancer cells compared to the industry-standard ionizable lipid, ALC-0315.[3][5]

#### Key Findings:

- **Transfection Efficiency:** **H1L1A1B3** LNPs showed a fourfold increase in circRNA transfection efficiency in Lewis lung carcinoma cells compared to ALC-0315 LNPs.[3][5]
- **Immune Activation:** When used to deliver circRNA encoding for interleukin-12 (IL-12), a single intratumoral injection of **H1L1A1B3** LNPs induced a potent immune response.[3][5]
- **Antitumor Efficacy:** The induced immune response led to significant tumor regression in a Lewis lung carcinoma mouse model.[3][5] This was associated with a substantial increase in CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor microenvironment.[3][5]

## Experimental Protocols

#### In Vitro Transfection:

- **Cell Culture:** Lewis lung carcinoma (LLC1) cells are cultured in appropriate media.
- **Transfection:** Cells are seeded in multi-well plates and treated with **H1L1A1B3** LNPs encapsulating the circRNA of interest.
- **Analysis:** After a defined incubation period (e.g., 24-48 hours), the expression of the encoded protein (e.g., IL-12) is measured in the cell supernatant using an ELISA.

#### In Vivo Antitumor Studies:

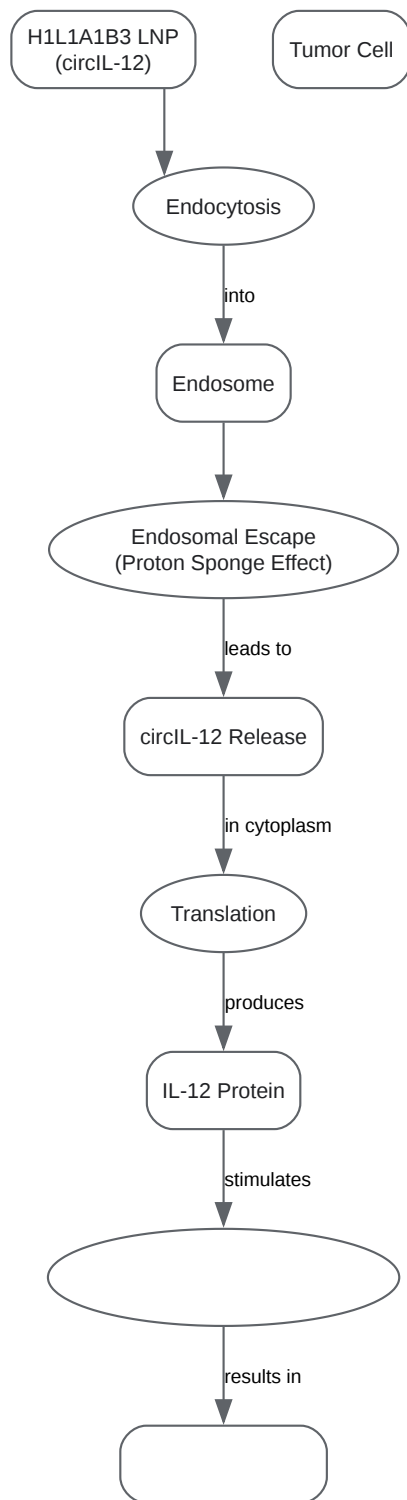
- **Animal Model:** A syngeneic mouse model of lung cancer is established, for example, by subcutaneous or orthotopic implantation of LLC1 cells.
- **Treatment:** Once tumors are established, mice are treated with a single intratumoral injection of **H1L1A1B3** LNPs containing IL-12 circRNA.
- **Monitoring:** Tumor growth is monitored over time.

- Immunological Analysis: At the end of the study, tumors are harvested, and the immune cell populations (e.g., CD45+, CD8+ T cells) are analyzed by flow cytometry or immunohistochemistry.

## Mechanism of Action and Signaling Pathway

The therapeutic effect of **H1L1A1B3** LNPs delivering IL-12 circRNA is mediated by the stimulation of an antitumor immune response.

## Proposed Mechanism of Action for H1L1A1B3-circIL12 LNPs

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A diagram illustrating the proposed signaling pathway for **H1L1A1B3** LNPs delivering IL-12 circRNA.

The proposed mechanism involves the following steps:

- **Cellular Uptake:** The **H1L1A1B3** LNPs are taken up by tumor cells via endocytosis.
- **Endosomal Escape:** In the acidic environment of the endosome, the tertiary amine of **H1L1A1B3** becomes protonated. This is thought to lead to the disruption of the endosomal membrane through the "proton sponge" effect, facilitating the release of the circRNA payload into the cytoplasm.
- **Translation:** The released circIL-12 is translated by the cellular machinery to produce IL-12 protein.
- **Immune Stimulation:** The secreted IL-12 acts as a potent pro-inflammatory cytokine, leading to the recruitment and activation of immune cells, particularly CD8+ T cells.
- **Antitumor Response:** The activated CD8+ T cells recognize and kill tumor cells, resulting in tumor regression.

## Conclusion

**H1L1A1B3** is a promising ionizable lipid that has demonstrated significant advantages for the delivery of circRNA in preclinical cancer models. Its efficient synthesis via the Ugi-4CR and the superior performance of its LNP formulations make it an attractive candidate for further development in the field of RNA therapeutics and cancer immunotherapy. Further research is warranted to fully elucidate its structure-activity relationship and to optimize its performance for various therapeutic applications.

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#### Contact

Address: 3281 E Guasti Rd

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